REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][C:4]#[CH:5].I[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(NCC)C.[Cu]I>[C:9]1([C:5]#[C:4][CH2:3][CH2:2][C:1]([OH:7])=[O:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCC#C)(=O)O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
dichlorobis(triphenylphosphine) platinum(II)
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)NCC
|
Name
|
copper(I) iodide
|
Quantity
|
75 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile material are evaporated by a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in 50 mL dichloromethane
|
Type
|
WASH
|
Details
|
washed with 1 M HCl (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (ethyl acetate/dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |